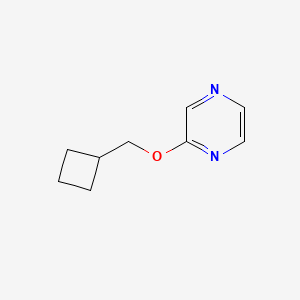

5-cyclopropyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

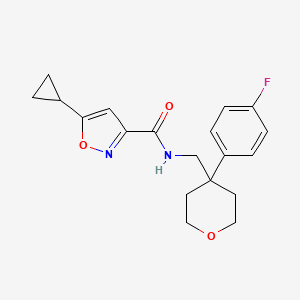

The synthesis of compounds related to 5-cyclopropyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide involves multiple steps, including condensation reactions and cyclization. For instance, the synthesis of a similar compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was achieved by condensing dimethylamine with an intermediate that was prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate through cyclization with a fluorinated butane dione and subsequent saponification . Another related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, was synthesized using a one-pot tandem Knoevenagel-cyclocondensation reaction facilitated by an eco-friendly catalyst, trisodium citrate dihydrate .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of multiple rings, including pyrazole, pyran, and phenyl rings. The crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate reveals that the pyran and pyrazole rings are almost coplanar, while the phenyl ring is nearly perpendicular to these two rings. The pyran ring adopts a boat conformation, and the overall structure is stabilized by various hydrogen interactions and weak π-π interactions .

Chemical Reactions Analysis

The compounds synthesized exhibit reactivity that is typical for their functional groups. For example, the amide group in the pyrazolo[1,5-a]pyrimidine-3-carboxamide compound can participate in hydrogen bonding, which may influence its biological activity . The presence of cyano and carboxylate groups in the pyrazole-3-carboxylate compound also suggests potential reactivity, such as nucleophilic addition or substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The crystal structure analysis provides insights into the solid-state properties, such as the conformation of the rings and the types of intermolecular interactions present. These properties can affect the solubility, stability, and reactivity of the compounds. The presence of fluorine atoms can also influence the lipophilicity and potential bioavailability of the compounds .

Biological Activity and Case Studies

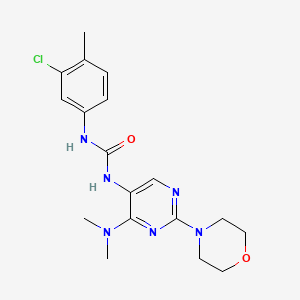

The biological activity of these compounds has been evaluated in various studies. The pyrazolo[1,5-a]pyrimidine-3-carboxamide compound showed effective inhibition of the proliferation of some cancer cell lines, indicating its potential as an anticancer agent . Similarly, a series of N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides were examined for their inhibitory effects on tumor-associated carbonic anhydrase isoenzymes and cytotoxicities towards different cancer cell lines. Some compounds demonstrated moderate cytotoxicity and cell-specific activity, suggesting the need for further molecular modification to enhance their anticancer drug candidate potency .

Applications De Recherche Scientifique

Synthesis and Characterization

- Research has focused on synthesizing and characterizing novel compounds with structures related to "5-cyclopropyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide". For instance, the synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives have been reported, emphasizing their potential as building blocks in medicinal chemistry due to the presence of functional groups that allow further functionalization (Surmont et al., 2011).

Cytotoxicity and Antimicrobial Activity

- Some studies have explored the cytotoxicity of newly synthesized compounds against various cancer cell lines, suggesting their potential application in anticancer research. For example, novel pyrazolo[1,5-a]pyrimidines and their Schiff bases have been investigated for their cytotoxicity against four human cancer cell lines, indicating the relevance of structural features to their biological activities (Hassan et al., 2015).

- Additionally, antimicrobial activities of novel 1,5-diaryl pyrazoles have been evaluated against various bacterial and fungal strains, revealing the importance of pyrazole derivatives in the development of new antimicrobial agents (Ragavan et al., 2010).

Medicinal Chemistry and Drug Development

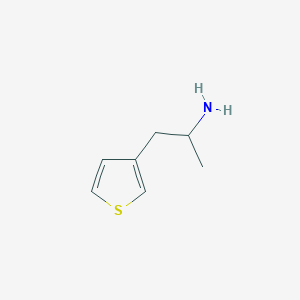

- The development of histamine H3 receptor antagonists through a scaffold hopping strategy has been described, showcasing the design and synthesis of compounds with good H3 receptor affinity, selectivity, and desirable pharmacokinetic properties. This research highlights the potential of such compounds in therapeutic applications, particularly in treating disorders related to the histamine H3 receptor (Gao et al., 2015).

Propriétés

IUPAC Name |

5-cyclopropyl-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3/c20-15-5-3-14(4-6-15)19(7-9-24-10-8-19)12-21-18(23)16-11-17(25-22-16)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRBPYUQQWDHFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dimethyl-2-(2-methylpropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2537682.png)

![O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2537684.png)

![N-(2,4-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2537685.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2537690.png)

![7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537691.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide](/img/structure/B2537694.png)

![N1-[cyano(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide](/img/structure/B2537697.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2537698.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2537700.png)

![N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2537701.png)

![N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N'-phenylurea](/img/structure/B2537704.png)